molecular formula C13H19FN2 B2867748 [4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine CAS No. 1484745-51-8

[4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine

Cat. No.: B2867748
CAS No.: 1484745-51-8
M. Wt: 222.307
InChI Key: HWKATATZWFSVRQ-UHFFFAOYSA-N
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Description

[4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine is a chemical compound with the molecular formula C13H19FN2 It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a fluorine atom and a piperidin-1-ylmethyl group

Scientific Research Applications

[4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including receptors and enzymes.

    Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and piperidine.

    Formation of Intermediate: The first step involves the reaction of 4-fluorobenzaldehyde with piperidine to form an intermediate compound, 4-fluoro-2-(piperidin-1-ylmethyl)benzaldehyde.

    Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride (NaBH4) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

[4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of more reduced derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

    [4-Fluoro-2-(methylamino)phenyl]methanamine: Similar structure but with a methylamino group instead of a piperidin-1-ylmethyl group.

    [4-Fluoro-2-(dimethylamino)phenyl]methanamine: Contains a dimethylamino group instead of a piperidin-1-ylmethyl group.

    [4-Fluoro-2-(ethylamino)phenyl]methanamine: Features an ethylamino group instead of a piperidin-1-ylmethyl group.

Uniqueness

The presence of the piperidin-1-ylmethyl group in [4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine distinguishes it from other similar compounds. This group can significantly influence the compound’s binding affinity, selectivity, and overall biological activity, making it a unique and valuable compound for research and development.

Properties

IUPAC Name

[4-fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c14-13-5-4-11(9-15)12(8-13)10-16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9-10,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKATATZWFSVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC(=C2)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1484745-51-8
Record name 1-{4-fluoro-2-[(piperidin-1-yl)methyl]phenyl}methanamine
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